2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a 3-methylbutyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method is the reaction of 3-aminopyrazole with an appropriate β-dicarbonyl compound under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandin E2 (PGE2).
Anticancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting nuclear factor kappa B (NF-κB) signaling
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the 3-methylbutyl substituent.
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine: Compounds with additional substituents at the 2, 3, and 5 positions
Uniqueness
2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substituent at the 2-position, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-(3-methylbutyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-9(2)4-5-10-8-11-12-6-3-7-14(11)13-10/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
RXRJBAXVXPWHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NN2CCCNC2=C1 |
Origin of Product |
United States |
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